[2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride
Description
[2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine hydrochloride is a heterocyclic amine derivative featuring a 1,3-oxazole core substituted with a difluoromethyl group at position 2 and an aminomethyl group at position 3. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
[2-(difluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O.ClH/c6-4(7)5-9-3(1-8)2-10-5;/h2,4H,1,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWOWNBYJWVEHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)F)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through various difluoromethylation processes, which may include electrophilic, nucleophilic, radical, and cross-coupling methods . The reaction conditions often involve the use of difluorocarbene reagents and metal-based catalysts to facilitate the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: [2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include difluorocarbene reagents, metal-based catalysts, and various oxidizing or reducing agents. Reaction conditions may vary depending on the desired product and the specific reaction pathway .
Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, [2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate the role of difluoromethyl groups in biological systems .
Medicine: In medicine, [2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of [2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific enzymes or receptors, depending on the context of its use .
Comparison with Similar Compounds
Structural and Property Comparison Table
| Compound Name | Substituent/Ring | Molecular Formula | CAS Number | Key Properties |
|---|---|---|---|---|
| [2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine HCl | -CF₂H, oxazole | C₅H₇ClF₂N₂O | Not provided | Moderate lipophilicity, enhanced stability |
| [2-(Trifluoromethyl)-1,3-oxazol-4-yl]methanamine HCl | -CF₃, oxazole | C₅H₆ClF₃N₂O | 1187368-95-1 | High logP, metabolic resistance |
| [2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methanamine | -Cl-C₆H₄, oxazole | C₁₀H₈ClN₂O | 524070-34-6 | Aromatic bulk, potential π-π stacking |
| (2-(Difluoromethyl)pyridin-4-yl)methanamine HCl | -CF₂H, pyridine | C₇H₈ClF₂N₂ | 1428532-89-1 | Increased basicity, metal coordination |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
